N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[[6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N7O2S2/c1-3-16-21-22-17(29-16)19-15(26)10-28-18-23-20-14-8-7-13(24-25(14)18)11-5-4-6-12(9-11)27-2/h4-9H,3,10H2,1-2H3,(H,19,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHXQUPWWRXUDJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N7O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a complex compound that incorporates both thiadiazole and triazole moieties. These structural features are known for their diverse biological activities, including antimicrobial, anticancer, and anticonvulsant properties. This article reviews the biological activity of this compound based on recent research findings.
Structural Characteristics
The compound features a 1,3,4-thiadiazole ring and a [1,2,4]triazolo structure linked through a thioether bond to an acetamide group. The presence of these heterocycles enhances its potential pharmacological properties.
Antimicrobial Activity
Research indicates that derivatives of 1,3,4-thiadiazole exhibit significant antimicrobial properties. For instance:
- Compounds with the thiadiazole moiety have shown activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values indicating potent effects compared to standard antibiotics like streptomycin and fluconazole .
Anticancer Activity
The incorporation of triazole and thiadiazole rings in drug design has been linked to anticancer activities. Studies have shown that:
- Thiadiazole derivatives can inhibit tumor growth by targeting key metabolic pathways involved in cell proliferation. For example, certain derivatives have demonstrated cytotoxic effects with IC50 values ranging from 1.1 to 18.8 µM against various cancer cell lines .
Anticonvulsant Activity
The anticonvulsant potential of compounds featuring the 1,3,4-thiadiazole ring has been extensively studied:
- In vivo studies have demonstrated that specific thiadiazole derivatives exhibit protective effects in seizure models (e.g., MES and PTZ tests), with effective doses significantly lower than traditional anticonvulsants like valproic acid .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for cell survival and proliferation .
- Receptor Interaction : It can modulate receptor activity on cell surfaces, influencing signal transduction pathways .
- Induction of Apoptosis : The compound may promote programmed cell death in cancer cells, thereby inhibiting tumor growth .
Case Studies and Research Findings
A variety of studies have explored the biological activities of similar compounds:
| Study | Compound | Activity | Result |
|---|---|---|---|
| Malygin et al. (2020) | N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-propyl pentane amide | Anticonvulsant | LD50 = 126.8 mg/kg; effective against induced seizures |
| Aliyu et al. (2021) | Various thiadiazole derivatives | Anticonvulsant | Protection rates up to 80% at 100 mg/kg |
| Gowda et al. (2020) | Thiadiazole derivatives | Antimicrobial | MIC values lower than standard antibiotics |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Differences
Key structural analogs differ in substituents and core heterocycles, which critically affect their biological activities:
Compound 4y : N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide
- Structure: Contains two 1,3,4-thiadiazole rings connected via a thioacetamide bridge, with a p-tolylamino substituent .
- Biological Activity :
Target Compound : N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide
- Structure : Replaces one thiadiazole ring with a triazolo[4,3-b]pyridazine core and introduces a 3-methoxyphenyl group .
- Expected Advantages: The triazolopyridazine core may enhance π-π stacking with protein targets compared to thiadiazole. The 3-methoxyphenyl group could improve metabolic stability over p-tolylamino due to reduced oxidative metabolism .
Comparative Data Table
Q & A
Q. Table 1. Key Synthetic Parameters
| Step | Reagents/Conditions | Yield (%) | Validation Method |
|---|---|---|---|
| Thiadiazole formation | H₂SO₄, 24h, RT | 97.4 | TLC, ¹H NMR |
| Triazolopyridazine coupling | K₂CO₃, acetone, reflux | 76.2 | HRMS, IR |
Q. Table 2. Comparative Bioactivity Data
| Assay Type | IC₅₀ (μM) | Cell Line | Reference |
|---|---|---|---|
| Kinase inhibition | 0.12 | HeLa | |
| Antiproliferative | 1.45 | MCF-7 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
